

Spectroscopic Profile of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxypyridine-3-sulfonyl chloride

Cat. No.: B126392

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for the compound **2-Methoxypyridine-3-sulfonyl chloride** (CAS No. 219715-44-3). Designed for researchers, scientists, and professionals in drug development, this document compiles predicted data and comparative analysis with related structures to facilitate the characterization of this compound. While experimental spectra for **2-Methoxypyridine-3-sulfonyl chloride** are not readily available in public literature, this guide offers a robust framework for its spectroscopic identification.

Predicted Mass Spectrometry Data

Mass spectrometry data for **2-Methoxypyridine-3-sulfonyl chloride** is available through prediction databases such as PubChem. This data is crucial for confirming the molecular weight and fragmentation patterns of the molecule.

Table 1: Predicted Mass Spectrometry Data for **2-Methoxypyridine-3-sulfonyl chloride**

Adduct Ion	Predicted m/z
[M+H] ⁺	207.98298
[M+Na] ⁺	229.96492
[M-H] ⁻	205.96842
[M+NH ₄] ⁺	225.00952
[M+K] ⁺	245.93886
[M] ⁺	206.97515
[M] ⁻	206.97625

Data sourced from PubChem predictions.[\[1\]](#)

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **2-Methoxypyridine-3-sulfonyl chloride** is not publicly documented. However, by analyzing the spectra of the parent compound, 2-methoxypyridine, and the related pyridine-3-sulfonyl chloride, we can predict the expected chemical shifts.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The sulfonyl chloride group is strongly electron-withdrawing and will deshield adjacent protons, shifting them downfield.

Table 2: Comparative ¹H NMR Data for Related Compounds (in CDCl₃)

Compound	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	OCH ₃ (ppm)	Other Aromatic (ppm)
2-Methoxypyridine	~6.72	~7.52	~8.16	~3.92	~6.82
Pyridine-3-sulfonyl chloride	-	-	-	-	7.6-9.2

Based on these comparisons, the protons on the **2-Methoxypyridine-3-sulfonyl chloride** ring are expected to be shifted downfield relative to 2-methoxypyridine due to the influence of the -SO₂Cl group.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the sulfonyl chloride group is expected to be significantly deshielded.

Table 3: Comparative ¹³C NMR Data for 2-Methoxypyridine

Carbon Atom	Chemical Shift (ppm)
C-2	~164
C-3	~111
C-4	~138
C-5	~116
C-6	~147
OCH ₃	~53

For **2-Methoxypyridine-3-sulfonyl chloride**, the C-3 signal is expected to be shifted significantly downfield from ~111 ppm.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is valuable for identifying functional groups. The sulfonyl chloride group has characteristic strong absorption bands.

Table 4: Expected IR Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
Sulfonyl Chloride (S=O)	1370-1410 and 1166-1204	Strong, asymmetric and symmetric stretching
C-O-C (Ether)	1000-1300	Stretching
C=N, C=C (Pyridine ring)	1400-1600	Stretching
C-H (Aromatic)	3000-3100	Stretching
C-H (Aliphatic, OCH ₃)	2850-3000	Stretching

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Methoxypyridine-3-sulfonyl chloride** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the

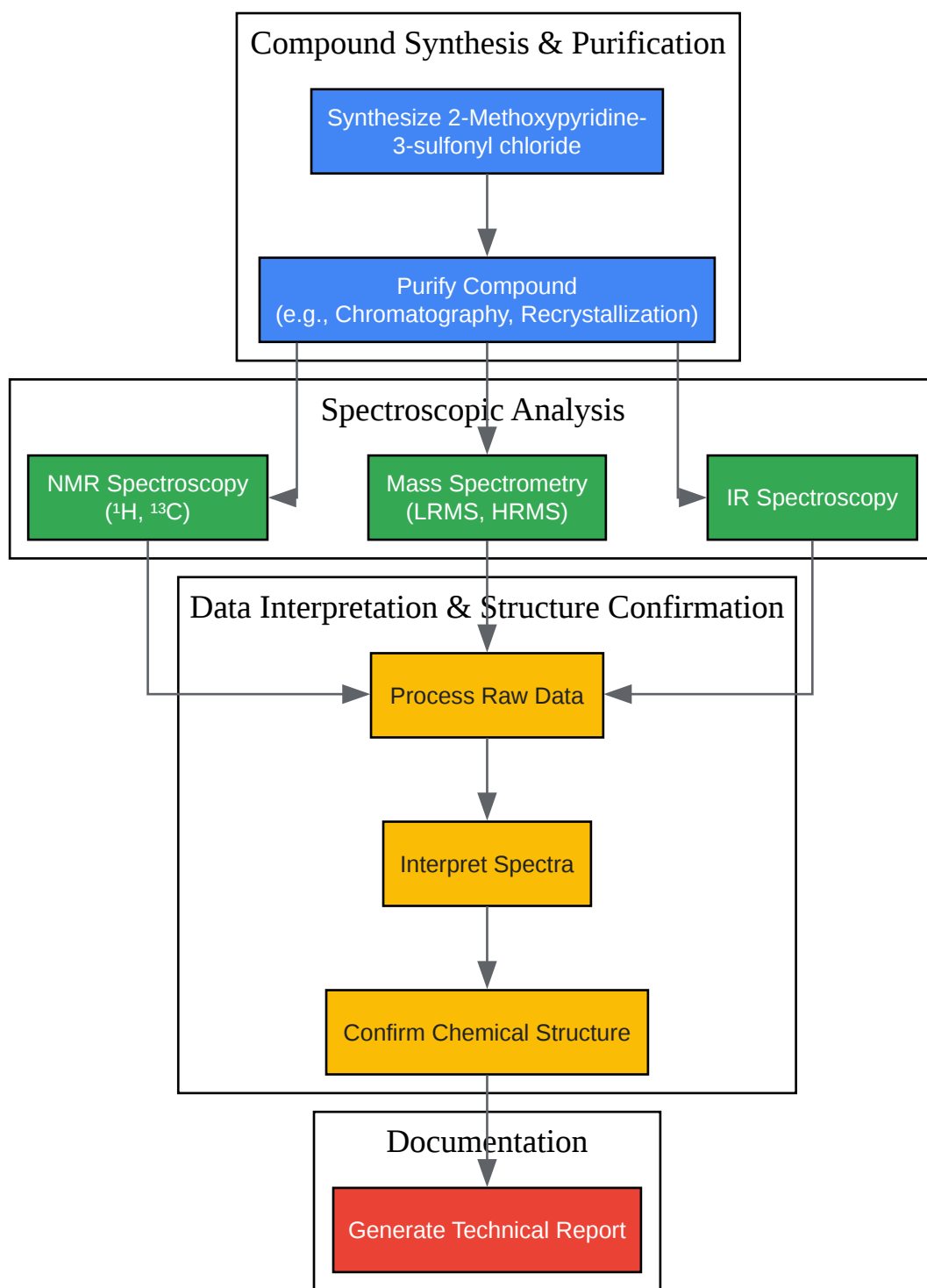
spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum would be recorded over a range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methoxypyridine-3-sulfonyl chloride (C₆H₆ClNO₃S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126392#spectroscopic-data-for-2-methoxypyridine-3-sulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com